

Application Notes and Protocols for the Imiquimod-Induced Psoriasis Mouse Model

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Compound of Interest

Compound Name: *Imiquimod*

Cat. No.: *B1671794*

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These application notes provide a comprehensive guide to the widely used **imiquimod** (IMQ)-induced psoriasis mouse model. This model is an essential preclinical tool for studying the pathogenesis of psoriasis and for evaluating the efficacy of novel therapeutic agents. The protocols outlined below offer detailed, step-by-step instructions for model induction, disease assessment, and subsequent molecular and histological analyses.

Introduction

Psoriasis is a chronic, immune-mediated inflammatory skin disease characterized by keratinocyte hyperproliferation, leading to the formation of erythematous, scaly plaques. The **imiquimod**-induced mouse model faithfully recapitulates many of the key features of human plaque psoriasis, including skin thickening, scaling, and erythema.^{[1][2][3]} **Imiquimod**, a Toll-like receptor 7 and 8 (TLR7/8) agonist, triggers an inflammatory cascade that is critically dependent on the interleukin-23 (IL-23)/IL-17 axis, a central pathway in human psoriasis pathogenesis.^{[1][4]} This model is valued for its rapid onset, reproducibility, and cost-effectiveness, making it an ideal platform for screening potential anti-psoriatic drugs.

Key Experimental Protocols

Imiquimod-Induced Psoriasis Mouse Model Protocol

This protocol describes the induction of psoriasis-like skin inflammation in mice using a commercially available 5% **imiquimod** cream.

Materials:

- 8-12 week old female BALB/c or C57BL/6 mice
- 5% **Imiquimod** cream (e.g., Aldara™)
- Control cream (e.g., Vaseline™ Lanette cream)
- Electric shaver
- Depilatory cream
- Calipers for thickness measurements

Procedure:

- **Animal Preparation:** A day before the first **imiquimod** application, shave a 2x3 cm area on the dorsal skin of the mice. Apply a depilatory cream to remove any remaining hair.
- **Model Induction:** Apply a daily topical dose of 62.5 mg of 5% **imiquimod** cream to the shaved dorsal skin and right ear for 5 to 8 consecutive days. For control mice, apply a similar amount of control cream.
- **Daily Monitoring:** Monitor the mice daily for signs of inflammation, including erythema, scaling, and skin thickness. Body weight should also be recorded.
- **Disease Assessment:** Quantify the severity of the skin inflammation daily using the Psoriasis Area and Severity Index (PASI) score.

Psoriasis Area and Severity Index (PASI) Scoring

The PASI score is a semi-quantitative method used to assess the severity of the psoriatic lesions based on erythema, scaling, and induration (thickness). Each parameter is scored independently on a scale of 0 to 4.

Scoring Criteria:

Score	Erythema (Redness)	Scaling (Desquamation)	Thickness (Induration)
0	None	None	Normal skin
1	Slight	Slight	Slight thickening
2	Moderate	Moderate	Moderate thickening
3	Marked	Marked	Marked thickening
4	Very Marked	Very Marked	Very marked thickening

Procedure:

- Visually assess the erythema and scaling of the treated dorsal skin and assign a score from 0 to 4 based on the criteria in the table above.
- Measure the skin thickness of a fold of the dorsal skin using calipers and assign a score based on the degree of thickening.
- The total PASI score is the sum of the individual scores for erythema, scaling, and thickness, with a maximum possible score of 12.

Histological Analysis

Histological analysis of skin biopsies is crucial for evaluating the microscopic changes associated with the **imiquimod**-induced psoriasis model, such as epidermal hyperplasia (acanthosis), parakeratosis, and immune cell infiltration.

Procedure:

- **Tissue Collection and Fixation:** At the end of the experiment, euthanize the mice and collect the treated dorsal skin. Fix the tissue in 10% neutral buffered formalin for 24 hours.
- **Tissue Processing and Embedding:** Dehydrate the fixed tissue through a series of graded alcohols, clear with xylene, and embed in paraffin wax.

- Sectioning: Cut 4-5 μm thick sections from the paraffin-embedded tissue blocks using a microtome.
- Hematoxylin and Eosin (H&E) Staining:
 - Deparaffinize the sections in xylene and rehydrate through graded alcohols to water.
 - Stain with Hematoxylin to visualize cell nuclei (blue/purple).
 - Differentiate in acid alcohol and blue in running tap water.
 - Counterstain with Eosin to visualize the cytoplasm and extracellular matrix (pink/red).
 - Dehydrate the stained sections, clear in xylene, and mount with a coverslip.
- Microscopic Examination: Examine the stained sections under a light microscope to assess for epidermal thickness, parakeratosis (retention of nuclei in the stratum corneum), and the presence of inflammatory infiltrates. Epidermal thickness can be quantified using image analysis software.

Cytokine Analysis

The analysis of pro-inflammatory cytokines is essential for understanding the immunological mechanisms driving the psoriatic inflammation and for evaluating the mechanism of action of test compounds.

Procedure:

- Sample Collection:
 - Skin: Collect skin biopsies and homogenize them in a suitable lysis buffer containing protease inhibitors.
 - Serum: Collect blood via cardiac puncture, allow it to clot, and centrifuge to separate the serum.
- Cytokine Quantification:

- Use commercially available Enzyme-Linked Immunosorbent Assay (ELISA) or Luminex multiplex assay kits to quantify the levels of key cytokines such as IL-17A, IL-23, TNF- α , IL-6, and IL-1 β in the skin homogenates and serum samples, following the manufacturer's instructions.

Quantitative Data Summary

The following tables summarize typical quantitative data obtained from the **imiquimod**-induced psoriasis mouse model.

Table 1: Psoriasis Area and Severity Index (PASI) Scores

Day	Erythema Score (Mean \pm SD)	Scaling Score (Mean \pm SD)	Thickness Score (Mean \pm SD)	Total PASI Score (Mean \pm SD)
0	0	0	0	0
3	1.5 \pm 0.5	1.2 \pm 0.4	1.3 \pm 0.5	4.0 \pm 1.0
6	3.4 \pm 0.5	3.8 \pm 0.4	3.3 \pm 0.5	10.5 \pm 1.2
8	3.0 \pm 0.6	3.5 \pm 0.5	3.1 \pm 0.6	9.6 \pm 1.5

Data are representative and may vary depending on the specific experimental conditions and mouse strain.

Table 2: Epidermal Thickness

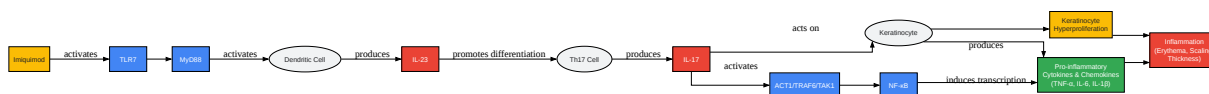
Treatment Group	Epidermal Thickness (μ m) (Mean \pm SD)
Control (Day 7)	20.04 \pm 3.68
Imiquimod (Day 7)	85.62 \pm 17.55

Table 3: Key Cytokine Levels

Cytokine	Sample Type	Control (pg/mL or relative expression)	Imiquimod-Treated (pg/mL or relative expression)
IL-17A	Skin	Low/Undetectable	Significantly Increased
IL-23	Skin	Low/Undetectable	Significantly Increased
TNF- α	Serum	Low	Significantly Increased
IL-6	Skin	Low	Significantly Increased

Visualizations

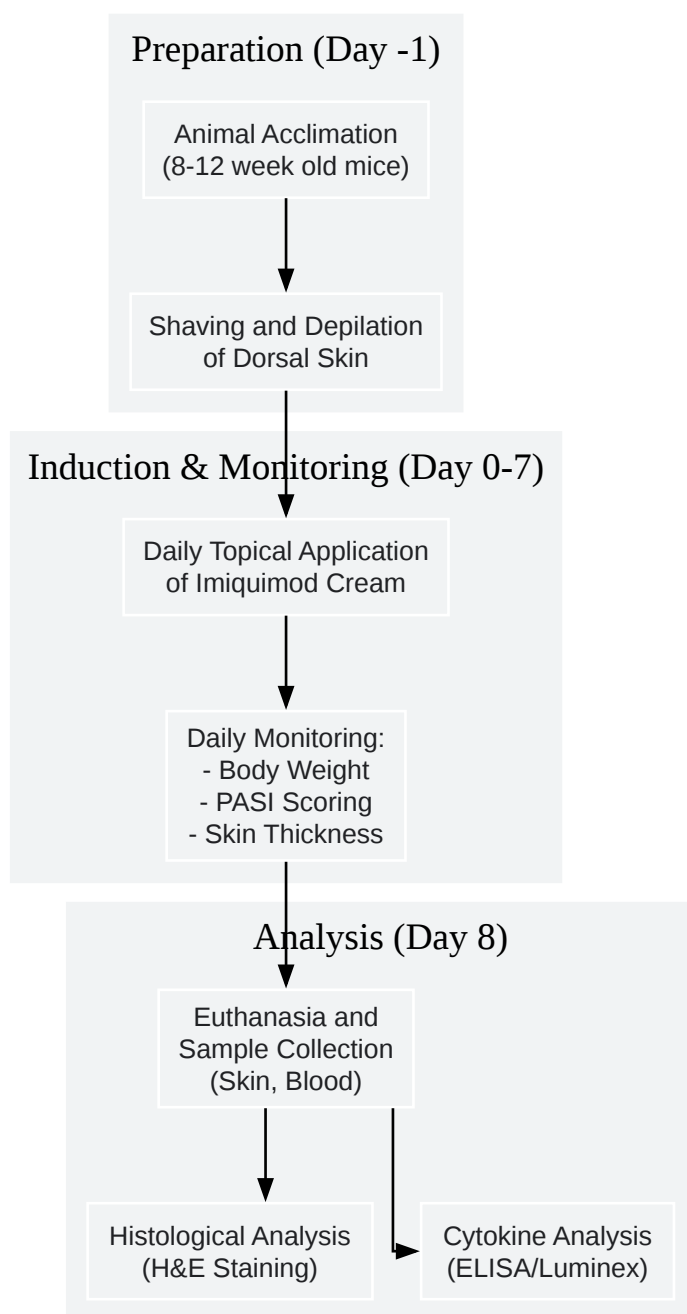
Signaling Pathway



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Caption: **Imiquimod**-induced psoriasis signaling pathway.

Experimental Workflow



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Caption: Experimental workflow for the **imiquimod**-induced psoriasis mouse model.

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